molecular formula C8H6ClF2NO B2387406 6-Chloro-2,4-difluoro-3-methylbenzamide CAS No. 2415751-80-1

6-Chloro-2,4-difluoro-3-methylbenzamide

Cat. No. B2387406
CAS RN: 2415751-80-1
M. Wt: 205.59
InChI Key: VWFKBBRDTUDPOF-UHFFFAOYSA-N
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Description

6-Chloro-2,4-difluoro-3-methylbenzamide is a chemical compound with the molecular formula C8H6ClF2NO . Its molecular weight is 205.59 .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2,4-difluoro-3-methylbenzamide consists of a benzamide core with chlorine, fluorine, and methyl substituents .


Physical And Chemical Properties Analysis

6-Chloro-2,4-difluoro-3-methylbenzamide is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Specific Compounds : One study focused on the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, demonstrating regiocontrol by fluorine in synthesizing 4-methoxycarbonyl derivatives, highlighting the role of fluorine in controlling the metallation process (Thornton & Jarman, 1990).

  • Insecticide Synthesis : Another significant application is in the synthesis of the insecticide Teflubenzuron. The process involves multiple steps, including synthesizing 3,5-dichloro-2,4-difluoroaniline and 2,6-difluorobenzamide, demonstrating the compound's role in producing environmentally friendly insecticides with high yield and quality (Shi-long, 2006); (Yang, 2006).

  • Intramolecular Interactions : The compound plays a crucial role in the study of intramolecular hydrogen bonding in arylamide oligomers. This research is vital for understanding the conformational behavior of aromatic oligoamide building blocks and facilitating the rational design of novel arylamide foldamers (Galan et al., 2009).

  • Chemical Shifts in Magnetic Resonance Studies : The compound also finds use in the study of proton and fluorine magnetic resonance, particularly in understanding the sensitivity of fluorine shifts to intramolecular van der Waals interactions and steric effects (Schaefer et al., 1977).

  • Gastroprokinetic Agent Development : It is used in the synthesis of compounds evaluated for gastroprokinetic activity, demonstrating its potential in developing treatments for gastrointestinal conditions (Morie et al., 1995).

  • Radiotracer Synthesis for Alzheimer's Disease Imaging : The compound is instrumental in synthesizing carbon-11-labeled CK1 inhibitors as potential PET radiotracers for imaging Alzheimer's disease, contributing to the advancement of diagnostic techniques in neurodegenerative diseases (Gao, Wang & Zheng, 2018).

  • Antibacterial Research : It has been used in studies exploring bacterial cell division inhibitors, particularly in the development of new antistaphylococcal compounds (Chiodini et al., 2015).

  • Iron-Catalyzed Fluorination : The compound plays a role in iron-catalyzed, amide-directed fluorination of various C-H bonds, demonstrating its utility in chemoselective fluorine transfer reactions (Groendyke, AbuSalim & Cook, 2016).

properties

IUPAC Name

6-chloro-2,4-difluoro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c1-3-5(10)2-4(9)6(7(3)11)8(12)13/h2H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFKBBRDTUDPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Cl)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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